2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O2S/c26-23-8-4-5-9-24(23)30-22-12-16-27(17-13-22)21-10-14-28(15-11-21)25(29)19-31-18-20-6-2-1-3-7-20/h1-9,21-22H,10-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVHXONVIXVGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone typically involves multiple steps:
Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.
Introduction of the Fluorophenoxy Group: This step involves the reaction of 2-fluorophenol with a suitable halogenated bipiperidine derivative under basic conditions.
Coupling Reactions: The final step involves coupling the benzylthio intermediate with the fluorophenoxy-bipiperidine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone may have applications in:
Medicinal Chemistry: Potential as a lead compound for drug development due to its complex structure and potential biological activity.
Biological Studies: Investigating its effects on various biological pathways and targets.
Chemical Biology: Using it as a tool compound to study specific biochemical processes.
Industrial Chemistry: Potential use in the synthesis of more complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone would depend on its specific biological targets. Generally, compounds with similar structures may interact with:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to specific receptors and altering their signaling pathways.
Ion Channels: Modulating ion channel activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-phenoxy-[1,4’-bipiperidin]-1’-yl)ethanone: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
2-(Benzylthio)-1-(4-(2-chlorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone may enhance its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic properties compared to its non-fluorinated analogs.
Q & A
Q. How can the synthesis of 2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone be optimized for yield and purity?
Methodological Answer: Synthesis optimization involves multi-step reactions with careful control of:
- Solvent selection (e.g., dichloromethane or acetonitrile for nucleophilic substitutions) .
- Temperature modulation (e.g., 0–5°C for thioether formation to minimize side reactions) .
- Catalyst use (e.g., triethylamine for deprotonation in coupling reactions) .
- Purification techniques (e.g., column chromatography with hexane/EtOAc gradients, monitored via TLC) .
Key intermediates, such as the bipiperidine scaffold and fluorophenoxy precursors, should be synthesized separately and characterized before final coupling .
Q. What analytical techniques are critical for structural characterization of this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C-NMR for confirming substituent positions and stereochemistry (e.g., distinguishing bipiperidine conformers) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC:
- Purity assessment (>95% peak area at 254 nm) and retention time comparison with standards .
- Elemental Analysis:
- Carbon, hydrogen, and nitrogen content validation to confirm stoichiometry .
Q. What in vitro assays are recommended for initial screening of biological activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Dose-response studies (e.g., IC₅₀ determination) using fluorogenic substrates for kinases or proteases, referencing bipiperidine-based inhibitors .
- Receptor Binding Assays:
- Radioligand displacement assays (e.g., for GPCRs or neurotransmitter transporters) with ³H-labeled competitors .
- Cytotoxicity Screening:
- MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Core Modifications:
- Systematic substitution of benzylthio, fluorophenoxy, or bipiperidine groups (e.g., replacing fluorine with chlorine or methoxy) .
- Computational Pre-screening:
- Molecular docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors or β-secretase .
- Biological Validation:
- Parallel synthesis of 10–20 derivatives for in vitro testing, focusing on logP, polar surface area, and ADMET properties .
Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Experimental Replication:
- Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .
- Orthogonal Assays:
- Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based functional assays (e.g., cAMP modulation) .
- Data Normalization:
- Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-laboratory variability .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
Methodological Answer:
- In Silico Tools:
- SwissADME: Predict cytochrome P450 interactions and permeability .
- ProTox-II: Estimate hepatotoxicity and mutagenicity based on structural alerts .
- Molecular Dynamics (MD):
- Simulate ligand-receptor binding stability (NAMD/GROMACS) to identify metabolically labile sites (e.g., benzylthio oxidation) .
Comparative Analysis of Structural Analogs
| Compound Name | Key Structural Features | Reported Activity | Reference |
|---|---|---|---|
| 2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-bipiperidinyl)ethanone | Chlorophenoxy, bipiperidine | Antimicrobial, kinase inhibition | |
| 2-(2-Fluorophenoxy)-1-(4-pyridinylthio-piperidinyl)ethanone | Pyridinylthio, fluorophenoxy | Neurotransmitter modulation | |
| 1-(2-Chloro-6-fluorophenyl)-bipiperidinyl ethanone | Chloro-fluorophenyl, enaminone | Antiproliferative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
